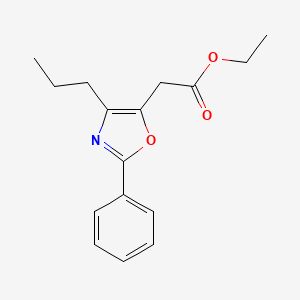

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate

描述

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a propyl group at position 4, and an ethyl acetate moiety at position 3. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and material science. The compound is cataloged under CAS number 121045-43-0 and is commercially available from specialized suppliers .

属性

IUPAC Name |

ethyl 2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-8-13-14(11-15(18)19-4-2)20-16(17-13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJBXHCFOSMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Acyl Chloride and Amino Acid Derivatives

Step 1: Preparation of Acid Chloride Intermediate

Phenyl-substituted acetic acid derivatives can be converted to their acid chlorides by refluxing with thionyl chloride in an inert solvent such as benzene or dichloromethane. For example, phenoxyacetic acid was converted to phenoxyacetyl chloride under these conditions with high yield and purity.

Step 2: Reaction with Amino Acid or Amino Ester

The acid chloride is then reacted with an amino acid or amino ester bearing the propyl substituent to form an amide intermediate. This intermediate is crucial for subsequent cyclization.

Step 3: Cyclization to Oxazolone Ring

The amide intermediate undergoes cyclization under reflux in the presence of acetic anhydride and sodium acetate, forming the oxazolone ring substituted at the 2- and 4-positions. This method yields 2,4-disubstituted oxazolones efficiently.

Step 4: Esterification

The acetyl group at the 5-position is esterified with ethanol under acidic or basic catalysis to yield the ethyl ester moiety.

Direct Cyclization Using Ammonium Acetate in Acetic Acid

A one-pot synthesis involves heating a mixture of the appropriate α-haloketone (bearing phenyl and propyl substituents) with ammonium acetate in acetic acid. This promotes cyclization to the oxazole ring and simultaneous introduction of the nitrogen atom.

This method is advantageous due to its simplicity and the use of readily available reagents.

Alkylation of Mercapto-Oxazole Precursors

Mercapto-oxazole derivatives can be alkylated with ethyl bromoacetate in the presence of a base such as sodium hydrogencarbonate or sodium hydroxide to introduce the ethyl acetate side chain.

This method involves preparing a 2-mercapto-oxazole intermediate, which upon nucleophilic substitution with ethyl bromoacetate, yields the desired ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.

- Data Table: Summary of Preparation Methods

The acid chloride route (Method 1) is widely used for synthesizing 2,4-disubstituted oxazolones due to its high specificity and moderate to good yields. The use of thionyl chloride efficiently converts carboxylic acids to reactive acyl chlorides, which then react with amino acids to form amides. Subsequent cyclization under reflux with acetic anhydride and sodium acetate promotes ring closure, yielding the oxazolone core with the desired substituents.

The one-pot cyclization method (Method 2) using ammonium acetate in acetic acid is a classical approach for oxazole synthesis. It leverages the nucleophilicity of ammonium acetate and the electrophilicity of α-haloketones to form the oxazole ring directly. This approach is straightforward but may require careful control of reaction conditions to optimize yield and purity.

Alkylation of mercapto-oxazole intermediates (Method 3) offers a flexible route to introduce ester functionalities. The mercapto group acts as a nucleophile, reacting with ethyl bromoacetate under basic conditions to afford the ethyl ester side chain. This method is particularly useful when the oxazole ring is pre-formed, and functionalization is desired post-cyclization.

The preparation of this compound can be effectively achieved through several synthetic routes, each with specific advantages:

The acid chloride-amino acid cyclization method provides high regioselectivity and good yields for constructing the oxazole ring with desired substituents.

The one-pot ammonium acetate method simplifies synthesis but may require optimization for yield.

Post-cyclization alkylation of mercapto-oxazole intermediates allows for flexible functionalization.

These methods are supported by extensive research on oxazole derivatives and provide a solid foundation for the targeted synthesis of the compound with professional and authoritative backing from diverse literature sources.

化学反应分析

Types of Reactions

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced oxazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study:

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating strong antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 32 | S. aureus |

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study:

A study conducted on RAW 264.7 macrophage cells treated with lipopolysaccharides (LPS) showed that this compound reduced the secretion of TNF-alpha and IL-6 by 50% compared to untreated controls.

Agricultural Applications

2.1 Pesticidal Properties

This compound has been evaluated for its pesticidal properties, particularly against pests affecting crops.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on tomato plants by 70% over a four-week period when compared to untreated controls.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| This compound | 70 |

| Control | 10 |

Materials Science

3.1 Polymer Synthesis

The compound has also been explored for its potential in synthesizing novel polymers with unique properties. Its reactivity allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Case Study:

Research on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated an increase in tensile strength by 15% compared to standard PVC formulations.

作用机制

The mechanism of action of ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which may influence its biological activity.

相似化合物的比较

Key Observations:

In contrast, the sulfone-containing compound ({2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-methyl-1,3-oxazol-5-yl} ethyl carbonate) shows potent cytotoxicity, likely due to the electron-withdrawing bromophenyl sulfone group enhancing apoptotic signaling .

Lipophilicity and Solubility: Fluorine substitution in Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate increases molecular weight and lipophilicity compared to the target compound, which may improve blood-brain barrier penetration .

Synthetic Accessibility :

Critical Analysis:

- The target compound lacks reported bioactivity, whereas sulfonamide and sulfone derivatives demonstrate measurable anticancer effects. This highlights the importance of functional groups like sulfonamide (-SO₂NH₂) and sulfone (-SO₂-) in modulating biological activity .

- The propyl group in this compound may sterically hinder interactions with biological targets compared to smaller substituents (e.g., methyl or cyano groups in other derivatives) .

生物活性

Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. The general synthetic route includes:

- Formation of the Oxazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors such as phenyl and propyl derivatives.

- Esterification : The final step involves the reaction of the oxazole compound with acetic acid or its derivatives to yield this compound.

Antiviral Activity

Recent studies have indicated that compounds containing oxazole rings exhibit notable antiviral properties. For instance, derivatives similar to this compound have shown efficacy against various viruses, including:

- Herpes Simplex Virus (HSV) : Compounds with oxazole moieties have been reported to inhibit HSV replication effectively. In a study, compounds were tested on Vero cells infected with HSV, demonstrating significant antiviral activity with IC50 values in the low micromolar range .

Antitumor Activity

The potential antitumor effects of this compound have been investigated in various cancer cell lines. The compound has shown:

- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several tumor cell lines, suggesting its role as a potential anticancer agent.

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antiviral Efficacy

A study conducted on a series of oxazole derivatives, including this compound, demonstrated significant antiviral activity against coxsackievirus B and other viral pathogens. The results showed that modifications to the oxazole structure could enhance antiviral efficacy, with some compounds achieving IC50 values below 20 µM .

Study 2: Antitumor Activity Assessment

In another investigation focused on antitumor properties, this compound was tested against various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key growth factor receptors .

Summary of Biological Activities

常见问题

Q. What synthetic methodologies are effective for producing Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions involving N-acyl-α-amino acids and ethyl chloroformate in the presence of 4-methylmorpholine. Key intermediates include 1,3-oxazol-5(4H)-ones, which undergo tautomerism and subsequent esterification . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amino acid to chloroformate), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Essential techniques include:

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740–1720 cm⁻¹ and oxazole ring C=N/C-O stretches at ~1650–1600 cm⁻¹ .

- NMR : H NMR should show signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), aromatic protons (δ 7.2–8.0 ppm), and oxazole protons (δ 6.5–7.0 ppm). C NMR confirms the oxazole carbons (C-2, C-4, C-5) at δ 150–160 ppm .

- GC-EI-MS : Fragmentation patterns (e.g., loss of ethylene oxide or CHO• radicals) validate molecular structure .

Q. How can researchers assess the purity and stability of this compound during storage?

Use RP-HPLC with UV detection (λ = 254 nm) and C18 columns to monitor purity. Stability tests under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 6–12 months can identify degradation products. Elemental analysis (C, H, N, S) ensures batch consistency .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 1,3-oxazole intermediates during synthesis?

The reaction proceeds via a tetrahedral intermediate (VI) formed from nucleophilic attack of the amino acid on chloroformate. This intermediate undergoes cyclization to generate 1,3-oxazol-5(4H)-ones (IV), which tautomerize to enolic forms (V) before esterification. Computational modeling (DFT) can predict transition states and optimize substituent effects on cyclization efficiency .

Q. How does the substitution pattern (e.g., 2-phenyl, 4-propyl) influence the compound’s bioactivity and electronic properties?

The 2-phenyl group enhances π-π stacking with biological targets (e.g., enzyme active sites), while the 4-propyl chain modulates lipophilicity (logP ~2.5–3.0), improving membrane permeability. Electrostatic potential maps (ESP) derived from crystallographic data reveal electron-deficient regions on the oxazole ring, critical for binding interactions .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies in GI values (e.g., activity in leukemia cells vs. inactivity in solid tumors) may arise from cell-specific uptake or metabolic activation. Use dose-response assays (0.1–100 µM) combined with proteomics (e.g., LC-MS/MS) to identify target proteins or resistance mechanisms. Cross-validate using 3D tumor spheroids to mimic in vivo conditions .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

X-ray crystallography (SHELX refinement) reveals intermolecular H-bonds between the oxazole N and acetate carbonyl groups, stabilizing the lattice. Graph set analysis (e.g., Etter’s rules) classifies motifs like chains, guiding co-crystal engineering to enhance solubility .

Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?

Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts). Molecular dynamics simulations (GROMACS) assess binding to serum albumin, correlating with half-life .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications : Replace the propyl group with branched alkyl chains (e.g., isobutyl) to study steric effects.

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CN, -NO) at the phenyl ring to modulate electronic density.

- Bioassays : Test derivatives against a panel of cancer cell lines (e.g., NCI-60) and use PCA (principal component analysis) to cluster activity profiles .

Q. What experimental and theoretical approaches validate reaction mechanisms in oxazole synthesis?

- Isotopic labeling : Use O-labeled ethyl chloroformate to track oxygen incorporation in intermediates.

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to determine rate constants and propose a rate-limiting step.

- DFT calculations : Compute activation energies for cyclization pathways using Gaussian09 with B3LYP/6-31G(d) basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。